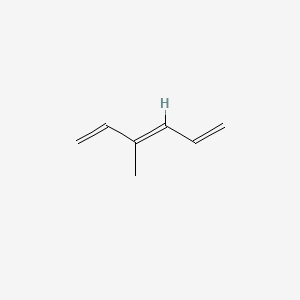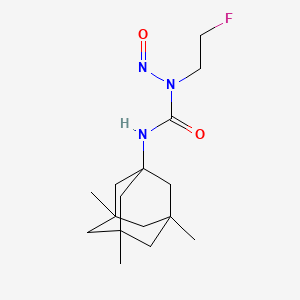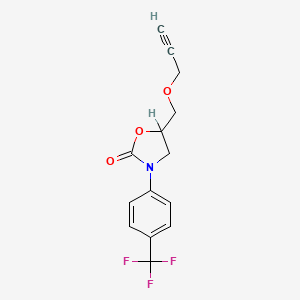
5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone is a synthetic organic compound that features a trifluoromethyl group, an oxazolidinone ring, and a propynyloxymethyl substituent. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Propynyloxymethyl Group: This can be done through alkylation reactions using propargyl bromide or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyloxymethyl group.
Reduction: Reduction reactions could target the oxazolidinone ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the trifluoromethyl group, which is known to enhance biological activity.
Medicine
Medicinally, compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone would depend on its specific biological target. Generally, compounds with oxazolidinone rings are known to inhibit protein synthesis by binding to the bacterial ribosome. The trifluoromethyl group could enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Fluorinated Oxazolidinones: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone lies in its specific combination of functional groups, which could confer unique biological activities and chemical reactivity compared to other oxazolidinones.
Propriétés
Numéro CAS |
23598-48-3 |
|---|---|
Formule moléculaire |
C14H12F3NO3 |
Poids moléculaire |
299.24 g/mol |
Nom IUPAC |
5-(prop-2-ynoxymethyl)-3-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H12F3NO3/c1-2-7-20-9-12-8-18(13(19)21-12)11-5-3-10(4-6-11)14(15,16)17/h1,3-6,12H,7-9H2 |
Clé InChI |
TWPKRMMXXIMYTF-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



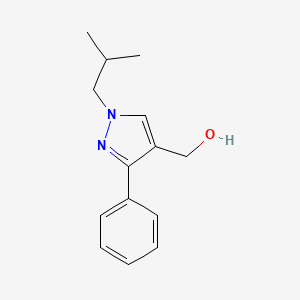
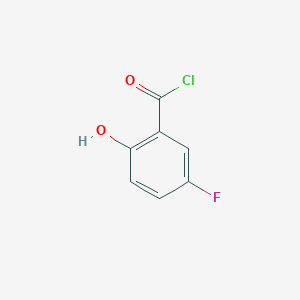
![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
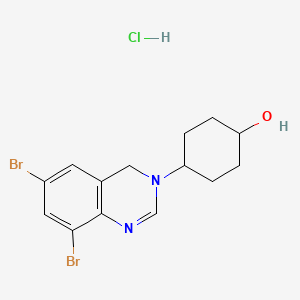
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
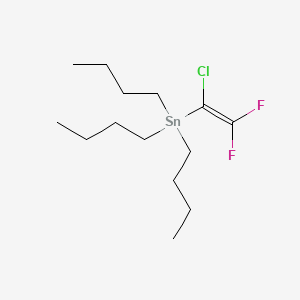
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)

![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)
